(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ®-but-3-enylamine.
Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-but-3-enylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and protein interactions. It serves as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
The compound has potential applications in drug discovery and development. Its unique structure makes it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylamine
- 1-(4-(trifluoromethyl)phenyl)ethanamine
- 4-(trifluoromethyl)benzylamine
Uniqueness
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is unique due to its specific combination of a trifluoromethyl group and a butenylamine chain. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to other similar compounds.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine |
InChI |
InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2/t10-/m1/s1 |
InChI Key |
XDXBTVVTMUEYAB-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.